![molecular formula C21H21N5O4 B2491930 2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide CAS No. 941936-10-3](/img/structure/B2491930.png)
2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from aromatic aldehydes and N-acetylglycine, progressing through Erlenmeyer-Azlactone synthesis to yield oxazol-5(4H)-one derivatives, and culminating in the formation of imidazo and triazinone structures through subsequent reactions with phenylhydrazine and chloroacetamide. These methods demonstrate the complexity and versatility of synthesizing imidazo[1,2-a][1,3,5]triazine derivatives, showcasing the chemical intricacies involved in producing such compounds (Sawant, 2013).
Molecular Structure Analysis
Molecular structure analysis of compounds within this family, including the use of FT-IR, 1H NMR, 13C NMR, LC-MS, and HPTLC, helps in characterizing the specific features and confirming the identity of synthesized compounds. The structural elucidation is critical for understanding the compound's potential interactions and stability, guiding further modifications for desired properties (Sawant, 2013).
Chemical Reactions and Properties
The chemical reactivity of these compounds involves interactions with various reagents leading to a wide array of derivatives. This flexibility in chemical reactions underlines the compound's utility as a core structure for further pharmacological exploration. The reactions include aminolysis, alkylation, and condensation processes that introduce various functional groups, significantly altering the compound's biological activities and physicochemical properties (Berest et al., 2011).
科学的研究の応用
Antitumor Activity
The derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine, including compounds similar to the specified chemical, have been identified for their antitumor activities. Studies demonstrate their effectiveness in inhibiting the growth of various carcinoma cells, including human LS180, HeLa, T47D, A549, and RPMI 8226 carcinoma cells. Some compounds have shown strong affinity for specific cancer cells at lower concentrations while being non-toxic to normal cell lines, suggesting their potential as selective anticancer agents (Sztanke et al., 2007).
Synthesis and Cytotoxic Activity
Another research focused on synthesizing novel poly-substituted derivatives of imidazo[2,1-c][1,2,4]triazine and evaluating their cytotoxic activities against cancer cell lines such as HL60, MOLT-4, and MCF-7. The introduction of specific groups to the compound's structure modulated its cytotoxic activity, highlighting the compound's potential in cancer therapy (Akbarzadeh et al., 2015).
Antinociceptive and Pharmacological Activities
Compounds within the imidazo[2,1-c][1,2,4]triazine class have been studied for their antinociceptive activities. Certain derivatives exhibit significant antinociceptive activity, suggesting potential applications in pain management. Some derivatives also show opioid-like analgesic activity and protective effects in seizure models (Sztanke et al., 2005).
Biochemical Impacts and Insecticidal Potential
Research into the biochemical impacts of imidazo[2,1-c][1,2,4]triazine derivatives also includes their potential use as insecticidal agents. Studies have evaluated their effectiveness against pests like the cotton leafworm, Spodoptera littoralis, demonstrating notable toxic effects and suggesting applications in agriculture (Soliman et al., 2020).
特性
IUPAC Name |
2-[8-(4-ethoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-2-30-17-10-8-16(9-11-17)24-12-13-25-19(28)20(29)26(23-21(24)25)14-18(27)22-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRDWEMKJVFQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

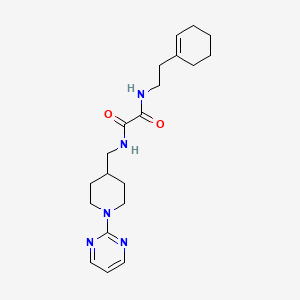
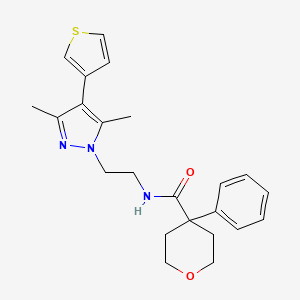
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2491850.png)
![5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491852.png)
![N-Naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B2491853.png)
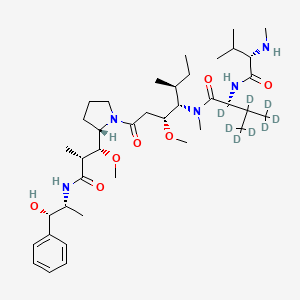
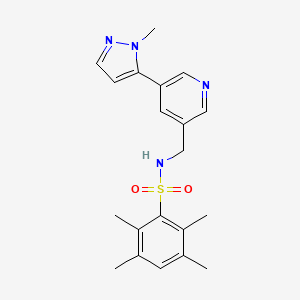

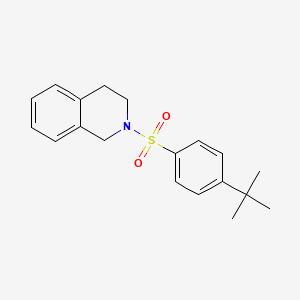
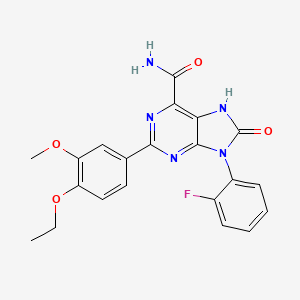


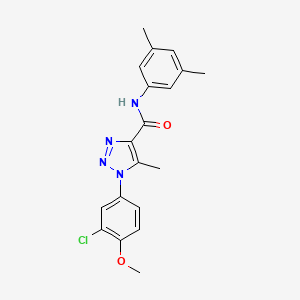
![(E)-3-(2-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2491870.png)